Chloromethylsulfonyl chloromethanesulfonate

Description

Chloromethanesulfonate esters are organosulfur compounds characterized by a sulfonate group (-SO₃⁻) bonded to a chlorinated methyl moiety. These compounds are synthetically versatile, serving as intermediates in organic synthesis, alkylating agents, and inhibitors in biochemical processes. A prominent example is (4-hydroxyphenyl) chloromethanesulfonate (C-1), which exhibits dual inhibitory activity against methanogenesis and dechlorination in agricultural systems . Structurally, chloromethanesulfonates vary based on substituents attached to the sulfonate group, influencing their reactivity, stability, and biological effects.

Properties

CAS No. |

61801-46-5 |

|---|---|

Molecular Formula |

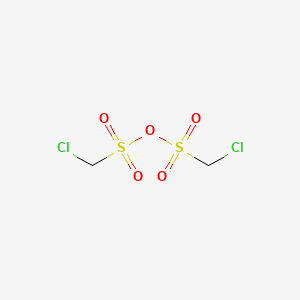

C2H4Cl2O5S2 |

Molecular Weight |

243.1 g/mol |

IUPAC Name |

chloromethylsulfonyl chloromethanesulfonate |

InChI |

InChI=1S/C2H4Cl2O5S2/c3-1-10(5,6)9-11(7,8)2-4/h1-2H2 |

InChI Key |

AJYXQZZAMKCOJH-UHFFFAOYSA-N |

Canonical SMILES |

C(S(=O)(=O)OS(=O)(=O)CCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethylsulfonyl chloromethanesulfonate can be synthesized through the reaction of chloromethanesulfonyl chloride with chloromethanesulfonic acid under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The reaction is carried out at a low temperature to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Chloromethylsulfonyl chloromethanesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonate groups to sulfides.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and substituted derivatives of this compound.

Scientific Research Applications

Chloromethylsulfonyl chloromethanesulfonate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for introducing sulfonate groups into molecules.

Biology: The compound is studied for its potential inhibitory effects on certain biological pathways.

Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which chloromethylsulfonyl chloromethanesulfonate exerts its effects involves the interaction of its sulfonate groups with target molecules. These interactions can inhibit specific enzymes or disrupt biological pathways, leading to the desired chemical or biological effect. The molecular targets and pathways involved are still under investigation, with studies focusing on its potential as an inhibitor of methanogenesis and dechlorination processes .

Comparison with Similar Compounds

Table 1: Inhibitory Activity of Chloromethanesulfonate Derivatives and Related Compounds

Key Findings :

- C-1 specifically inhibits aceticlastic methanogenesis, a pathway critical for methane production in flooded soils, without significantly altering bacterial communities .

- BES, a brominated sulfonate, broadly suppresses methanogens but may induce resistance in microbial populations .

- Dichloromethanesulfonates (e.g., 15i) exhibit superior leaving-group ability compared to monochlorinated analogs, making them potent alkylating agents .

Reactivity as Leaving Groups

Chloromethanesulfonates are benchmarked against other sulfonate esters in substitution and rearrangement reactions (Table 2).

Table 2: Comparative Reactivity of Sulfonate Esters

Mechanistic Insights :

- The electron-withdrawing chlorine atoms in chloromethanesulfonates stabilize the transition state during nucleophilic displacement, accelerating reaction rates .

- Dichloromethanesulfonates (e.g., 15i) are synthesized via chlorination of CMS derivatives and are preferred in reactions requiring minimal nucleophilic interference .

Biological Activity

Chloromethylsulfonyl chloromethanesulfonate (CMS) is a compound that has garnered attention for its biological activity, particularly in the context of its role as an inhibitor of methanogenesis and dechlorination processes. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

This compound is known for its unique structure and reactivity. It is primarily utilized in various chemical syntheses, including the production of sulfonate esters and sulfonamides. Its molecular formula is , with a molecular weight of approximately 222.65 g/mol. The compound's IUPAC name is (4-hydroxyphenyl) chloromethanesulfonate, and it features a chloromethyl group that contributes to its biological activity.

Research indicates that this compound exhibits significant inhibitory effects on methanogenesis, particularly impacting the archaeal community in environments such as paddy fields. The compound specifically inhibits the aceticlastic methanogenesis route, which involves microorganisms like Methanosarcina spp. This inhibition occurs without significantly altering the bacterial community structure, suggesting a targeted mechanism of action that distinguishes it from other known inhibitors such as 2-bromoethanesulfonate (BES) .

Inhibition of Methanogenesis

A study focused on the effects of CMS in flooded soil demonstrated its capacity to reduce methane emissions effectively. The experimental setup involved treating soil samples with varying concentrations of CMS alongside other inhibitors to assess their relative effectiveness. The results indicated that CMS significantly reduced methane production compared to untreated controls.

Experimental Setup

- Soil Type : Flooded paddy soil

- Inhibitors Tested : CMS, BES

- Concentration : 1 mg/kg dry soil for CMS

- Incubation Period : 28 days

- Measurement Method : Gas chromatography (GC) for methane quantification

| Treatment | Methane Production (mg/kg) |

|---|---|

| Control | 120 |

| CMS | 30 |

| BES | 45 |

The table above illustrates the effectiveness of CMS in inhibiting methane production compared to control and BES treatments.

Case Studies

-

Field Trials in Paddy Fields :

A field trial conducted to evaluate the long-term effects of CMS on methane emissions showed promising results. Over several seasons, fields treated with CMS exhibited a consistent reduction in methane emissions compared to untreated plots. -

Laboratory Studies on Dechlorination :

Another study explored CMS's role in inhibiting the dechlorination of chlorinated phenols. The results indicated that CMS not only reduced methane emissions but also inhibited the breakdown of toxic chlorinated compounds, making it valuable for environmental remediation efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.